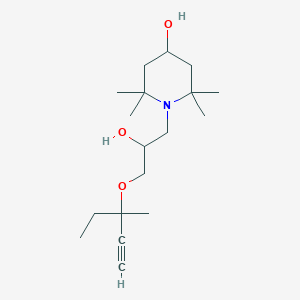

1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

Description

This compound belongs to the 2,2,6,6-tetramethylpiperidin-4-ol family, characterized by a bicyclic amine core with hydroxyl and substituted alkoxypropyl groups. Such derivatives are explored for applications ranging from pharmaceuticals to materials science due to their tunable electronic and steric properties .

Propriétés

IUPAC Name |

1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO3/c1-8-18(7,9-2)22-13-15(21)12-19-16(3,4)10-14(20)11-17(19,5)6/h1,14-15,20-21H,9-13H2,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMWKRCNVAHMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1C(CC(CC1(C)C)O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 2,2,6,6-tetramethylpiperidin-4-ol, followed by the introduction of the hydroxy group at the 2-position and the subsequent etherification reaction to incorporate the 3-methylpent-1-yn-3-yl group. Reaction conditions often include specific catalysts, temperature control, and protection-deprotection strategies to ensure the selective formation of the desired product.

Industrial Production Methods: While detailed industrial production methods may vary, they often utilize large-scale reactors and optimized processes to maximize yield and purity. Techniques such as continuous flow synthesis and process intensification are sometimes employed to improve efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can yield various ether or ester derivatives.

Applications De Recherche Scientifique

1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol finds applications across multiple fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy and ether groups are often involved in hydrogen bonding or other non-covalent interactions, facilitating binding to these targets. The tetramethylpiperidin moiety can enhance the stability and bioavailability of the compound.

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The table below compares the target compound with three analogs (AGI13, AGI14, AGI15) from and derivatives from :

| Compound Code | Name (IUPAC) | Molecular Weight | Composition Formula | Key Substituent |

|---|---|---|---|---|

| Target | 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol | Not Provided | Likely C21H35NO3 | 3-Methylpent-1-yn-3-yloxy |

| AGI13 | 1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | 342.9 | C15H30F2N2O | 2-Chlorophenoxy |

| AGI14 | 1-[3-(4-tert-Butyloxycarbonyl)oxy-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | 370.6 | C14H28NO4 | 4-tert-Butyloxycarbonyl |

| AGI15 | 1-[2-Hydroxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | 356.6 | C15H32N2O2 | 3,3,5-Trimethylcyclohexyloxy |

| EP Derivative* | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | Not Provided | C11H23NO2 | 2-Hydroxyethyl |

Key Observations :

- Molecular Weight : The target compound likely has a higher molecular weight than AGI13-15 due to its longer alkynyl chain, which may reduce solubility in polar solvents .

- Hydrogen Bonding: The hydroxyl and ether groups in all analogs enable hydrogen bonding, but the electron-withdrawing chlorine in AGI13 could reduce hydrogen-bond donor capacity compared to the target compound .

Computational Similarity Analysis

Using ligand-based screening principles (), the target compound’s similarity to AGI13-15 can be quantified via molecular fingerprints:

- Tanimoto Coefficient : Estimated >0.7 due to shared piperidine core and hydroxypropyl chain.

- Activity Cliffs: Minor substituent changes (e.g., alkynyl vs. chlorophenoxy) could lead to significant differences in HBV inhibition efficacy, as seen in AGI13-15 .

Research Implications and Gaps

- Synthetic Feasibility : The alkynyl group in the target compound may require specialized synthetic routes compared to AGI13-15’s simpler etherifications .

- Solubility Challenges : Higher hydrophobicity may necessitate formulation adjustments, as seen in surfactants with low CMC values () .

- Biological Screening: No data on the target compound’s HBV activity is available; comparative studies with AGI13-15 are needed.

Activité Biologique

1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with a unique molecular structure that includes a piperidine ring and various functional groups. This compound is of significant interest in both synthetic chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes hydroxyl and ether functionalities that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 321.46 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₃NO₃ |

| Molecular Weight | 321.46 g/mol |

| IUPAC Name | 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyl and ether groups facilitate hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity to these targets. Additionally, the tetramethylpiperidine moiety contributes to the stability and bioavailability of the compound in biological systems.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Studies have suggested that similar compounds with piperidine structures can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

- Antimicrobial Properties : Initial screenings have indicated that compounds related to this structure may possess antimicrobial activity against various pathogens.

Study 1: Antioxidant Activity

A study conducted on structurally similar piperidine derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that the introduction of hydroxyl groups enhances the radical scavenging capacity, suggesting a similar potential for our compound.

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines showed that compounds with piperidine rings can protect against glutamate-induced excitotoxicity. This effect was attributed to the modulation of calcium influx and the reduction of reactive oxygen species (ROS).

Study 3: Antimicrobial Screening

A preliminary antimicrobial screening revealed that derivatives of this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. Further research is needed to elucidate the specific mechanisms involved.

Q & A

Q. How to design kinetic studies for the compound’s hydrolysis in aqueous media?

- Methodological Answer : Conduct pseudo-first-order experiments under buffered conditions (pH 2–10) at 25–40°C. Use UV-Vis spectroscopy to track absorbance changes (e.g., at 250 nm for ether cleavage) or LC-MS for product quantification. Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) and propose a hydrolytic mechanism (SN1 vs. SN2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.